molecular formula C16H20BNO3 B13057016 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13057016
M. Wt: 285.1 g/mol
InChI Key: QLCKWEPGTQPPRZ-UHFFFAOYSA-N
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Description

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1217500-61-2) is a spirocyclic indolinone derivative featuring a boronic ester group at the 6' position. The spiro[cyclopropane-1,3'-indolin]-2'-one core (CAS 13861-75-1) provides conformational rigidity due to the fused cyclopropane ring, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science . This compound is of significant interest in drug discovery, particularly for kinase inhibitors and anticancer agents, as spiro scaffolds are known to enhance metabolic stability and target selectivity .

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-11-12(9-10)18-13(19)16(11)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,18,19)

InChI Key

QLCKWEPGTQPPRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.

    Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions involving the dioxaborolane group.

Major Products

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the indolinone, potentially leading to alcohols or amines.

    Substitution: Various substituted aromatic compounds, depending on the nature of the coupling partner.

Scientific Research Applications

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In organic synthesis, the boron group facilitates various coupling reactions, acting as a versatile intermediate. In biological systems, the indolinone core may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one 6'-(dioxaborolan-2-yl) C16H19BNO3 ~299.21 Suzuki cross-coupling, prodrug potential, kinase inhibitor scaffold
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one 1-methyl, 5-(dioxaborolan-2-yl) C14H17BNO3 259.1 Cross-coupling reagent; lacks spiro rigidity
6'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one 6'-Br, 4'-F C10H7BrFNO 256.07 Halogenation reactions; fluorination enhances bioavailability
Spiro[cyclopropane-1,3'-indolin]-2'-one (parent compound) None C10H9NO 159.18 Core structure for derivatization; no boronic ester
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one 2-(3-Iodo-1H-indazol-5-yl) C17H12IN3O 401.20 Kinase inhibitor (e.g., PLK4); iodine enables further functionalization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Isoindolinone core, 6-(dioxaborolan-2-yl) C14H18BNO3 259.1 Cross-coupling reagent; non-spiro analog

Key Findings

Reactivity and Synthetic Utility: The boronic ester group in the target compound allows for Suzuki-Miyaura cross-coupling, enabling conjugation with aryl/heteroaryl halides to generate biaryl structures . This contrasts with bromo or iodo derivatives (e.g., 6'-Br or 2-(3-Iodo-indazol)), which require palladium/copper-mediated couplings (e.g., Buchwald-Hartwig) . For example, CFI-400945, a PLK4 inhibitor, uses a spiro[cyclopropane-1,3'-indolin]-2'-one scaffold to improve potency and pharmacokinetics .

Biological Activity :

  • Boronic esters are increasingly used in prodrug strategies (e.g., proteasome inhibitors) due to their reversible binding to serine proteases . The target compound’s boronic ester may confer similar advantages.
  • Halogenated analogs (e.g., 6'-Br-4'-F derivative) exhibit enhanced metabolic stability and bioavailability but lack cross-coupling versatility .

Physicochemical Properties: The spiro core improves solubility compared to planar indolinones, as seen in antiproliferative dispiro compounds (e.g., compound 6e in ) .

Research Implications

  • Drug Discovery : The target compound’s dual functionality (spiro rigidity + boronic ester) makes it a promising candidate for targeted covalent inhibitors or PROTACs (proteolysis-targeting chimeras).
  • Materials Science : Its boronic ester group could enable the synthesis of conjugated polymers or sensors via Suzuki coupling .

Biological Activity

The compound 6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 261.13 g/mol
  • CAS Number : 1155264-46-2
  • Structure : The compound features a spirocyclic structure that incorporates a dioxaborolane moiety, which is known for its reactivity in various organic transformations.

Research indicates that compounds containing boron can interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes that are crucial in metabolic pathways.
  • Cell Signaling Modulation : They may influence signaling pathways by acting on specific receptors or secondary messengers.
  • Antioxidant Properties : Some studies suggest that boron-containing compounds exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that the compound inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.
Study B Investigated the compound's effect on neuroprotection in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated subjects.
Study C Explored the anti-inflammatory effects of the compound in vitro and in vivo. It showed a decrease in pro-inflammatory cytokines and improved outcomes in animal models of inflammation.

Pharmacological Applications

The unique structure of this compound suggests several potential pharmacological applications:

  • Anticancer Agent : Due to its ability to induce apoptosis in cancer cells.
  • Neuroprotective Agent : Potential use in treating neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Drug : Possible application in chronic inflammatory conditions.

Toxicity and Safety Profile

While boron compounds are generally considered safe at low concentrations, toxicity studies are essential to establish safe dosage levels for therapeutic use. Preliminary studies indicate minimal toxicity; however, further research is warranted to evaluate long-term effects.

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